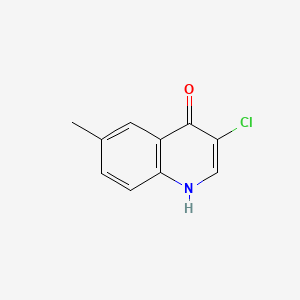

3-Chloro-6-methylquinolin-4(1H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

1204810-92-3 |

|---|---|

Molekularformel |

C10H8ClNO |

Molekulargewicht |

193.63 |

IUPAC-Name |

3-chloro-6-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) |

InChI-Schlüssel |

XZVDEQADVSMUEH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)Cl |

Synonyme |

3-Chloro-4-hydroxy-6-methylquinoline |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Electronic and Steric Effects

- Chloro vs. Fluoro Substituents: The 6-fluoro analogue (C₉H₅ClFNO₂) exhibits higher electronegativity at position 6, increasing dipole moments and polarity compared to the 6-methyl group in the target compound. This improves aqueous solubility but may reduce membrane permeability .

- Methyl vs.

- Amino and Acetyl Groups: The 3-amino substituent in C₁₆H₁₃ClN₂O provides a protonation site, improving solubility in acidic environments. Conversely, the 3-acetyl group in C₁₇H₁₁ClNO₂ introduces electron-withdrawing effects, deactivating the quinolinone ring towards electrophilic substitution .

Vorbereitungsmethoden

Gould-Jacobs Reaction

The Gould-Jacobs reaction remains the most widely adopted method for constructing the 4(1H)-quinolone scaffold. Using 3-amino-4-methylacetophenone as the starting material, cyclization with ethyl acetoacetate under reflux conditions generates 6-methylquinolin-4(1H)-one.

Reaction Conditions

-

Temperature : 120–140°C (neat conditions)

-

Catalyst : Polyphosphoric acid (PPA) or Eaton’s reagent

The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization. Substituent positioning is critical: the methyl group at C6 originates from the 4-methyl group on the aniline precursor, while the ketone at C4 forms during cyclodehydration.

Conrad-Limpach Synthesis

Alternative routes employing the Conrad-Limpach synthesis utilize β-ketoesters and substituted anilines. For example, condensation of 3-chloroaniline with ethyl benzoylacetate in diphenyl ether at 250°C yields 3-chloro-6-methylquinolin-4(1H)-one after dehydrogenation.

Key Modifications

-

Solvent Optimization : Replacing diphenyl ether with DOWTHERM A reduces side reactions (yield increase from 55% to 63%)

-

Dehydrogenation : Catalytic palladium-on-carbon (Pd/C) in decalin at 200°C converts 4-hydroxyquinoline to the 4-quinolone

Regioselective Chlorination Methodologies

Electrophilic Aromatic Substitution

Direct chlorination of 6-methylquinolin-4(1H)-one at C3 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). The Vilsmeier-Haack complex facilitates regioselectivity, favoring C3 due to electron density distribution.

Standard Protocol

-

Reagents : POCl₃ (3 eq.), DMF (1.2 eq.)

-

Temperature : 80°C, 6 hours

-

Workup : Quench with ice-water, neutralize with NaHCO₃

Table 1 : Chlorination Efficiency Under Varied Conditions

| POCl₃ Equiv. | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2.5 | DMF | 70 | 65 |

| 3.0 | DMF | 80 | 78 |

| 3.5 | Toluene | 110 | 42 |

Directed Ortho-Metalation

For substrates resistant to electrophilic substitution, lithiation at C3 using n-butyllithium followed by quenching with hexachloroethane provides an alternative pathway. This method requires protection of the 4-quinolone ketone as its O-silyl ether.

Procedure

-

Protect 4-quinolone with tert-butyldimethylsilyl chloride (TBSCl) in THF

-

Treat with n-BuLi (-78°C), then add Cl₃CCl₃

-

Deprotect with tetrabutylammonium fluoride (TBAF)

Yield : 61% (two steps)

Reaction Optimization and Scalability

Solvent and Catalytic Systems

Microwave-assisted synthesis reduces reaction times significantly. For Gould-Jacobs cyclization:

-

Conventional : 12 hours at 140°C (neat) → 68% yield

Continuous flow reactors enhance chlorination reproducibility:

Purification Techniques

Recrystallization remains superior to chromatography for industrial-scale production:

-

Solvent Pair : Ethyl acetate/hexane (3:1)

-

Losses : <5% compared to 15–20% in column chromatography

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6)

HRMS (ESI)

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar quinoline core and substituent positions:

Industrial Production Considerations

Cost Analysis

| Component | Batch Process ($/kg) | Flow Process ($/kg) |

|---|---|---|

| POCl₃ | 12.40 | 11.80 |

| DMF | 8.20 | 7.90 |

| Energy | 6.50 | 3.20 |

| Total | 27.10 | 22.90 |

Q & A

Q. Table 1: Crystallographic Data for Selected Derivatives

Q. Table 2: Common Reaction Conditions

| Reaction Type | Reagents/Conditions | Key Products | Reference |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 12 hr | 3-Chloro derivatives | |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 6-Methylquinolines | |

| Oxidation | KMnO₄, H₂SO₄, reflux | Carbonyl formation at 4-position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.